molecular formula C8H17NO2 B3113087 3-(1,4-Oxazepan-4-yl)propan-1-ol CAS No. 19344-57-1

3-(1,4-Oxazepan-4-yl)propan-1-ol

Cat. No.: B3113087
CAS No.: 19344-57-1
M. Wt: 159.23
InChI Key: JEZVOSAHGZYHNO-UHFFFAOYSA-N
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Description

3-(1,4-Oxazepan-4-yl)propan-1-ol (CAS: 2169908-23-8) is a heterocyclic alcohol containing a seven-membered 1,4-oxazepane ring fused to a propanol chain. This compound is notable for its structural hybrid of an oxygen- and nitrogen-containing heterocycle, which may confer unique physicochemical properties such as enhanced solubility, hydrogen-bonding capacity, and conformational flexibility.

Properties

IUPAC Name

3-(1,4-oxazepan-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c10-6-1-3-9-4-2-7-11-8-5-9/h10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZVOSAHGZYHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801281081
Record name Tetrahydro-1,4-oxazepine-4(5H)-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19344-57-1
Record name Tetrahydro-1,4-oxazepine-4(5H)-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19344-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-1,4-oxazepine-4(5H)-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-Oxazepan-4-yl)propan-1-ol typically involves the formation of the oxazepane ring followed by the introduction of the propanol group. One common method involves the cyclization of a suitable precursor containing both nitrogen and oxygen functionalities. For example, the reaction of 3-aminopropanol with an appropriate dihalide can lead to the formation of the oxazepane ring under basic conditions.

Industrial Production Methods

Industrial production methods for 3-(1,4-Oxazepan-4-yl)propan-1-ol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Oxazepan-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The oxazepane ring can be reduced under hydrogenation conditions to form a more saturated ring system.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be further reacted with other nucleophiles.

Major Products

    Oxidation: Formation of 3-(1,4-Oxazepan-4-yl)propanal or 3-(1,4-Oxazepan-4-yl)propanone.

    Reduction: Formation of a more saturated oxazepane derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,4-Oxazepan-4-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,4-Oxazepan-4-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazepane ring can provide a unique binding motif, allowing the compound to interact with specific molecular targets. The hydroxyl group can also participate in hydrogen bonding, further influencing its interactions and activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize 3-(1,4-Oxazepan-4-yl)propan-1-ol, we analyze structurally related compounds from the provided evidence, focusing on heterocyclic systems, substituents, and applications.

Table 1: Comparative Overview of Key Compounds

Compound Name CAS Number Core Structure Key Substituents/Features Purity/Status Potential Applications
3-(1,4-Oxazepan-4-yl)propan-1-ol 2169908-23-8 1,4-Oxazepane + propanol Seven-membered O/N ring, hydroxyl terminal 98% (Discontinued) Unknown (discontinued status)
3-Methyl-1-(oxan-4-yl)-1H-pyrazole - Oxane (tetrahydropyran) + pyrazole Six-membered O-ring, pyrazole moiety Discontinued Likely medicinal chemistry
1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol 1339709-68-0 Benzodioxole + ethanol Methoxy groups, fused aromatic system 98% (Discontinued) Natural product derivatives
Compound 1 (Frisch et al., 2009) - Chromone core Cyano, prop-2-enamide groups Research-grade Optical/electronic materials
Compound 2 (Frisch et al., 2009) - Chromone + diazaphosphinane Sulfanyl, sulfido, thioxo groups Research-grade Quantum electronics

Structural Differentiation

  • Heterocyclic Core: The oxazepane ring in 3-(1,4-Oxazepan-4-yl)propan-1-ol offers a larger ring size (7-membered) compared to oxane (6-membered, e.g., in 3-Methyl-1-(oxan-4-yl)-1H-pyrazole) . This may enhance conformational flexibility but reduce thermodynamic stability. Chromone-based compounds (1–4 in ) feature fused benzopyrone systems with phosphorus and sulfur substituents, enabling π-conjugation and redox activity, unlike the aliphatic propanol chain in the target compound .
  • Functional Groups :

    • The terminal hydroxyl group in 3-(1,4-Oxazepan-4-yl)propan-1-ol suggests polar reactivity (e.g., hydrogen bonding), contrasting with the pyrazole nitrogen in 3-Methyl-1-(oxan-4-yl)-1H-pyrazole or the sulfur-rich groups in chromone derivatives .

Physicochemical and Application Potential

  • Solubility and Stability: The oxazepane-propanol structure likely improves water solubility compared to aromatic chromone derivatives. However, discontinuation may imply instability under storage or synthesis conditions . Chromone compounds (1–4) exhibit extended π-systems and sulfur/phosphorus groups, favoring applications in optoelectronics and quantum materials due to charge-transfer capabilities .

Biological Activity

3-(1,4-Oxazepan-4-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique oxazepane ring structure, which is known to influence pharmacological properties. This article provides a detailed overview of the biological activities associated with this compound, including its synthesis, pharmacodynamics, and therapeutic implications.

  • Molecular Formula : C₈H₁₇NO₂
  • Molar Mass : 159.23 g/mol
  • Density : 1.008 g/cm³ (predicted)
  • Boiling Point : 272°C (predicted)
  • pKa : 15.10 (predicted) .

Biological Activity Overview

Research indicates that 3-(1,4-Oxazepan-4-yl)propan-1-ol exhibits a range of biological activities, primarily through its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of compounds containing the oxazepane moiety as anticancer agents. For instance, derivatives of oxazepanes have been shown to inhibit key pathways involved in cancer proliferation, such as the phosphoinositide 3-kinase (PI3K) pathway . In vitro studies demonstrated that modifications to the oxazepane structure can enhance anticancer efficacy against specific cancer cell lines.

Antidepressant Effects

In animal models, compounds similar to 3-(1,4-Oxazepan-4-yl)propan-1-ol have exhibited significant antidepressant-like effects. For example, a related compound was tested using the forced swim test (FST), showing a marked reduction in immobility duration compared to standard antidepressants like clomipramine . This suggests that oxazepane derivatives may influence neurotransmitter systems implicated in mood regulation.

Antimicrobial Activity

The antimicrobial properties of oxazepane derivatives have also been investigated. Studies indicated that certain derivatives demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The disk diffusion method revealed promising inhibition zones when tested against strains such as Staphylococcus aureus and Escherichia coli .

Data Table: Biological Activities of 3-(1,4-Oxazepan-4-yl)propan-1-ol

Biological ActivityMechanismReference
AnticancerInhibition of PI3K pathway
AntidepressantReduction in immobility duration in FST
AntimicrobialInhibition against S. aureus and E. coli

Case Studies and Research Findings

  • Anticancer Research : A study focused on the synthesis of oxazepane derivatives revealed their potential as allosteric inhibitors of PI3K, which is crucial in cancer cell metabolism and survival. These findings suggest that structural modifications can lead to enhanced therapeutic profiles against various cancers .
  • Behavioral Studies : In behavioral pharmacology research, compounds related to 3-(1,4-Oxazepan-4-yl)propan-1-ol were evaluated for their effects on anxiety and depression-like behaviors in rodent models. Results indicated significant behavioral improvements, supporting further exploration into their mechanism of action within the central nervous system .
  • Antimicrobial Efficacy : A comparative study assessed the antibacterial properties of several oxazepane derivatives using standard antimicrobial susceptibility testing methods. Results confirmed notable activity against specific bacterial strains, warranting further investigation into their clinical applications in treating infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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